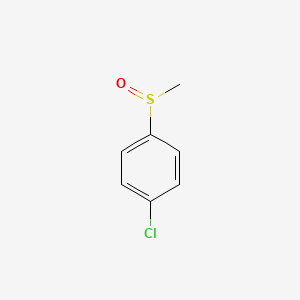

p-Chlorophenyl methyl sulfoxide

Description

Contextual Significance in Organosulfur Chemistry Research

p-Chlorophenyl methyl sulfoxide (B87167), also known by synonyms such as 1-chloro-4-(methylsulfinyl)benzene and methyl p-chlorophenyl sulfoxide, is a member of the sulfoxide family of organosulfur compounds. epa.govchemspider.com Organosulfur compounds, in general, are significant in organic chemistry due to their presence in numerous biologically active molecules and their utility as synthetic intermediates.

The presence of the sulfoxide group, a sulfur atom double-bonded to an oxygen atom and single-bonded to two carbon atoms, imparts specific chemical characteristics to the molecule. The sulfur atom in a sulfoxide is a stereocenter, meaning that p-chlorophenyl methyl sulfoxide can exist as two enantiomers, (R)- and (S)-p-chlorophenyl methyl sulfoxide. chemspider.comnih.govnih.gov This chirality is a focal point of much research, as the stereoselective synthesis and reactions of such compounds are of great interest in asymmetric synthesis.

The chloro- and methyl- substituents on the phenyl ring influence the electron density of the aromatic system and the reactivity of the sulfoxide group. These substitutions provide a valuable platform for investigating the electronic effects on reaction mechanisms and physical properties within a series of related sulfoxides.

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound is multifaceted, with several key areas of investigation:

Synthesis and Characterization: A primary objective is the development of efficient and stereoselective methods for its synthesis. This includes the oxidation of the parent sulfide (B99878), p-chlorophenyl methyl sulfide. dtic.mil Researchers also focus on the thorough characterization of the compound using various spectroscopic and crystallographic techniques to elucidate its precise three-dimensional structure and physical properties.

Chemical Reactivity: Understanding the reactivity of the sulfoxide group is a central theme. This includes its behavior in oxidation and reduction reactions, as well as its participation as a directing group or precursor in more complex organic transformations.

Chiral Applications: The chiral nature of this compound makes it a target for studies in asymmetric synthesis. Research explores its use as a chiral auxiliary or as a starting material for the synthesis of other enantiomerically pure compounds.

Comparative Studies: The compound is often studied alongside its sulfide and sulfone analogues (p-chlorophenyl methyl sulfide and p-chlorophenyl methyl sulfone) to provide a comparative understanding of how the oxidation state of the sulfur atom affects the molecule's properties and biological interactions. dtic.mil

Chemical and Physical Properties

The distinct properties of this compound are fundamental to its role in academic research. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₇ClOS |

| Molecular Weight | 174.65 g/mol nih.govaccustandard.com |

| Melting Point | 47 - 48 °C accustandard.com |

| Boiling Point | 142 - 144 °C accustandard.com |

| Flash Point | 136 °C (closed cup) accustandard.com |

| CAS Number | 934-73-6 epa.govchemspider.com |

Synthesis and Manufacturing in a Laboratory Setting

The primary laboratory synthesis of this compound involves the oxidation of its corresponding sulfide, p-chlorophenyl methyl sulfide. This transformation can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions can influence the yield and purity of the final product, and in the case of asymmetric synthesis, the enantiomeric excess.

Common oxidizing agents for this type of reaction include hydrogen peroxide, peroxy acids, and metal-based oxidants. The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Once the reaction is complete, the crude product is purified. Standard purification methods include recrystallization, which takes advantage of the compound's solid nature at room temperature, and column chromatography, which separates the sulfoxide from any unreacted sulfide and over-oxidized sulfone by-product.

Characterization of the purified this compound is crucial to confirm its identity and purity. This is accomplished through a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the S=O bond.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, further confirming the structure.

Chemical Reactivity and Participation in Further Syntheses

The sulfoxide group in this compound is the center of its reactivity. It can undergo both oxidation and reduction.

Oxidation: Further oxidation of this compound yields p-chlorophenyl methyl sulfone. This reaction is a common area of study to understand the mechanisms of sulfoxide oxidation.

Reduction: Reduction of the sulfoxide group regenerates the corresponding sulfide, p-chlorophenyl methyl sulfide.

Beyond these fundamental transformations, this compound can serve as a precursor in the synthesis of other organic molecules. The sulfoxide group can act as a leaving group in certain reactions or can be used to direct the substitution pattern on the aromatic ring. For instance, the sulfoxide can be a precursor for the formation of sulfenate anions, which are valuable intermediates in cross-coupling reactions to form new carbon-sulfur or sulfur-heteroatom bonds. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-methylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDUBBTYCRJUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023975 | |

| Record name | 4-Chlorophenyl methyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-73-6 | |

| Record name | 4-Chlorophenyl methyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenyl methyl sulfoxide, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 934-73-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-(methylsulfinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorophenyl methyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 934-73-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPHENYL METHYL SULFOXIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MHM4Y0Y72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for P Chlorophenyl Methyl Sulfoxide

Direct Oxidation Pathways for p-Chlorophenyl Methyl Sulfoxide (B87167) Synthesis

The direct oxidation of the sulfur atom in p-chlorophenyl methyl sulfide (B99878) is the most common approach for the synthesis of p-chlorophenyl methyl sulfoxide. This transformation can be accomplished using a variety of oxidizing agents and conditions, each with its own set of advantages and limitations.

Aerobic Oxidation Protocols

The use of molecular oxygen from the air as the primary oxidant presents an environmentally friendly and cost-effective method for the synthesis of sulfoxides. A transition-metal-free catalytic system for the aerobic oxidation of sulfides has been developed. mdpi.com In this system, molecular bromine serves as the active catalyst, with sodium nitrite (B80452) acting as a co-catalyst. mdpi.com While many methyl aryl sulfides are converted to their corresponding sulfoxides in high yields within an hour, p-chlorophenyl methyl sulfide exhibits lower reactivity. mdpi.com However, by extending the reaction time to two hours, a 100% conversion to this compound can be achieved with high isolated yields. mdpi.com

Another approach involves the use of a remarkably labile heteroscorpionate Ru(II)-aqua complex as a catalyst for the aerobic oxidation of sulfides. nih.gov This method has been demonstrated with methyl p-tolyl sulfide and proceeds without the formation of a highly reactive peroxide intermediate. nih.gov Photocatalytic systems using catalysts like pyrazine-annelated porphyrin and polyhedral oligomeric silsesquioxane difluoroboron complexes have also been shown to effectively oxidize sulfides to sulfoxides using aerobic conditions. researchgate.net

Peroxide-Mediated Oxidations (e.g., Hydrogen Peroxide, tert-Butyl Hydroperoxide)

Hydrogen peroxide (H₂O₂) is a widely used oxidant for the conversion of sulfides to sulfoxides due to its availability and the production of water as the only byproduct. usptechnologies.comnih.gov The reaction can be catalyzed by various metal complexes to enhance its efficiency and selectivity. For instance, tantalum carbide effectively catalyzes the oxidation of sulfides to sulfoxides with 30% hydrogen peroxide, while niobium carbide under similar conditions yields the corresponding sulfones. organic-chemistry.org A recyclable silica-based tungstate (B81510) interphase catalyst also facilitates the selective oxidation of sulfides to sulfoxides at room temperature using 30% H₂O₂. organic-chemistry.org The mechanism of sulfide oxidation by hydrogen peroxide in aqueous solutions has been studied through computational methods, which suggest that the inclusion of explicit water molecules in the model is crucial for accurately predicting the reaction barrier. nih.gov

Tert-butyl hydroperoxide (TBHP) is another common peroxide-based oxidant known for its good solubility in organic solvents and relatively stable nature. wikipedia.org It is often used in combination with metal catalysts. An efficient protocol for the oxidation of alkyl aryl sulfides to sulfoxides utilizes a lanthanum oxide (La₂O₃) catalyst with a 70% aqueous solution of t-BuOOH. researchgate.net This method demonstrates high selectivity for the mono-oxygenated product, with minimal over-oxidation to the sulfone. researchgate.net The choice of oxidant can influence the reaction outcome; for example, in some catalytic systems, hydrogen peroxide may lead to the sulfoxide, while TBHP might show different reactivity or selectivity. researchgate.net

Hypervalent Iodine Reagent Applications in Sulfoxidation

Hypervalent iodine reagents have emerged as versatile and environmentally benign oxidants in modern organic synthesis. nih.govmdpi.comorganic-chemistry.org Reagents such as iodosobenzene (B1197198) (PhIO) and phenyliodine diacetate (PIDA) can efficiently oxidize sulfides to sulfoxides in water, a green solvent. arkat-usa.orgresearchgate.net The addition of potassium bromide (KBr) can further activate these reagents, leading to a facile and efficient oxidation process. arkat-usa.org

A key advantage of using hypervalent iodine reagents is the ability to employ polymer-supported versions, such as poly(diacetoxyiodo)styrene (PDAIS), which simplifies the workup procedure through filtration and allows for the recycling of the reagent. arkat-usa.orgresearchgate.net These reagents have been successfully used for the oxidation of a variety of sulfides, including those with electron-withdrawing groups, although in some cases, the formation of a small amount of sulfone as a by-product is observed. researchgate.net

Other Oxidative Reagents for Sulfoxide Formation

Beyond aerobic and peroxide-based methods, a range of other oxidative reagents can be employed for the synthesis of this compound. Ceric ammonium (B1175870) nitrate (B79036) (CAN) supported on silica (B1680970) gel, in conjunction with sodium bromate (B103136) as the primary oxidant, provides a heterogeneous system for the oxidation of sulfides to sulfoxides. organic-chemistry.org This method allows for the use of organic solvents and simplifies product isolation. organic-chemistry.org

Another notable reagent is Selectfluor, which facilitates the rapid and efficient oxidation of sulfides to sulfoxides at room temperature using water as the oxygen source. organic-chemistry.org This reaction is often complete within minutes and produces nearly quantitative yields. organic-chemistry.org Additionally, a combination of triphenylphosphine (B44618) and carbon tetrachloride has been reported for the reduction of sulfoxides, a reverse reaction, highlighting the diverse chemical transformations available for this functional group. acs.org

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral sulfoxides is of significant interest due to their application as chiral auxiliaries in asymmetric synthesis. medcraveonline.comrsc.orgrsc.org Asymmetric oxidation of the parent sulfide is a primary strategy to obtain enantiomerically enriched sulfoxides. medcraveonline.com

Chiral Catalyst Systems for Asymmetric Oxidation

A variety of chiral catalyst systems have been developed to achieve the asymmetric oxidation of sulfides. One notable example involves the use of a chiral bis-hydroxamic acid ligand in combination with a molybdenum catalyst. wiley-vch.de This system has been successfully applied to the oxidation of methyl p-chlorophenyl sulfide, yielding the corresponding sulfoxide with a high enantiomeric excess (92% ee) and a 60% yield. wiley-vch.de

Vanadium-based catalysts have also proven effective. A catalyst derived from VO(acac)₂ and an amino alcohol Schiff base ligand can be used for the asymmetric oxidation of sulfides. orgsyn.org This system's effectiveness is enhanced by a subsequent kinetic resolution process, where the minor enantiomer of the sulfoxide is preferentially oxidized to the corresponding sulfone, thereby increasing the enantiomeric excess of the desired sulfoxide. orgsyn.org

Furthermore, biocatalytic approaches using microorganisms or isolated enzymes offer a powerful alternative for enantioselective sulfoxidation. nih.govresearchgate.net For instance, Rhodococcus sp. CCZU10-1 has been shown to be a promising biocatalyst for the synthesis of highly optically active (S)-sulfoxides from various sulfides. nih.gov Similarly, the fungus Mortierella isabellina and the bacterium Bacillus subtilis have been utilized for the enantioselective oxidation of p-chlorophenyl methyl sulfide, producing the corresponding (R)-sulfoxide with varying degrees of enantiomeric excess.

Diastereoselective Synthetic Routes (e.g., from Sulfinate Esters)

The preparation of enantiomerically enriched sulfoxides is a cornerstone of asymmetric synthesis, and the Andersen-Mislow synthesis, which proceeds via diastereomeric sulfinate esters, remains a classic and effective strategy. This method leverages a chiral alcohol to introduce diastereotopicity, allowing for the separation of diastereomers, followed by a stereospecific nucleophilic substitution to yield the desired chiral sulfoxide.

A prominent example of this approach is the synthesis of optically active aryl methyl sulfoxides. The process commences with the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinate esters. These diastereomers, differing in their physical properties, can then be separated by fractional crystallization. Subsequent treatment of the desired diastereomerically pure sulfinate ester with an organometallic reagent, typically a Grignard reagent like methylmagnesium bromide, proceeds with a high degree of stereospecificity, usually with inversion of configuration at the sulfur atom, to afford the enantiomerically enriched sulfoxide.

In the context of this compound, the synthesis would begin with p-chlorobenzenesulfinyl chloride, which is reacted with a chiral auxiliary like (-)-menthol. The resulting diastereomeric menthyl p-chlorobenzenesulfinates are then separated. The desired diastereomer is subsequently reacted with methylmagnesium bromide to yield enantiomerically enriched this compound. The efficiency of the diastereomeric separation and the stereospecificity of the Grignard reaction are critical factors in determining the final enantiomeric excess of the product.

| Reactant 1 | Reactant 2 | Chiral Auxiliary | Product | Key Feature |

| p-Chlorobenzenesulfinyl Chloride | Methylmagnesium Bromide | (-)-Menthol | (R)- or (S)-p-Chlorophenyl methyl sulfoxide | Diastereomeric separation of menthyl p-chlorobenzenesulfinate esters |

Formation of this compound as an Intermediate in Multi-step Synthesis

The strategic placement of the sulfoxide group in this compound makes it a valuable intermediate in the synthesis of more elaborate molecular architectures, including those with potential biological activity. For instance, derivatives of this compound can be found in molecules designed as potential pesticides.

For example, the synthesis of bromodichloromethyl-4-chlorophenyl sulfone derivatives, which have been investigated for pesticidal activity, can originate from 4-chlorobenzene. This process involves chlorosulfonation, reduction to the sulfinyl salt, and subsequent reactions to build the dichloromethyl sulfone structure. The sulfoxide serves as a precursor to the sulfone in this synthetic route. researchgate.net

| Starting Material | Key Intermediate | Final Product Class |

| 4-Chlorobenzene | This compound/sulfone derivatives | Potential Pesticides (e.g., bromodichloromethyl-4-chlorophenyl sulfone derivatives) |

Mechanistic Investigations of Reactions Involving P Chlorophenyl Methyl Sulfoxide

Sulfoxide (B87167) Reduction Mechanisms

The reduction of sulfoxides to their corresponding sulfides is a fundamental transformation in organic synthesis. For aryl sulfoxides like p-chlorophenyl methyl sulfoxide, several mechanistic pathways can be employed.

One effective method involves activation of the sulfoxide with an electrophile, followed by nucleophilic attack. For instance, a scalable and metal-free procedure utilizes oxalyl chloride at room temperature. The reaction begins with the electrophilic activation of the sulfoxide, which generates an unstable chlorosulfonium salt. This intermediate readily reacts with a scavenger, such as ethyl vinyl ether, to yield the sulfide (B99878) along with volatile byproducts.

Another approach is the use of metal-based reducing systems. An Al-NiCl₂·6H₂O system has been shown to be effective for the rapid and convenient conversion of both dialkyl and alkyl aryl sulfoxides to their corresponding sulfides in high yields. nih.gov This method is notable for its chemoselectivity, as it does not affect ketone functionalities under the same reaction conditions. nih.gov

Biocatalytic reductions offer a stereoselective alternative. Methionine sulfoxide reductases (Msrs) are enzymes that catalyze the reduction of methionine sulfoxide back to methionine. frontiersin.org Specifically, MsrA and MsrB are stereospecific for the (S)- and (R)-epimers of methionine sulfoxide, respectively. frontiersin.org DMSO reductases, another class of enzymes, can also be employed for sulfoxide reduction and may exhibit different stereoselectivities depending on the source organism. frontiersin.org For example, DMSO reductase from Rhodobacter capsulatus reduces (S)-sulfoxides, while the enzyme from E. coli targets (R)-sulfoxides. frontiersin.org These enzymatic systems can be used in dynamic kinetic resolution processes to produce enantiopure sulfoxides. frontiersin.org

Oxygen Exchange and Racemization Pathways in Sulfoxide Chemistry

Sulfoxides like this compound are chiral at the sulfur atom. The energy barrier for the inversion of this stereocenter is typically high, making them optically stable at room temperature. wikipedia.org The enthalpy of activation for racemization is generally in the range of 35 to 42 kcal/mol. wikipedia.org However, racemization can be induced under certain conditions, such as by photoirradiation.

Recent studies have demonstrated the rapid photoracemization of chiral alkyl aryl sulfoxides using a photosensitizer. nih.govacs.org In the presence of a catalyst like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT⁺), enantiopure alkyl aryl sulfoxides can be racemized extremely quickly upon irradiation with light. nih.govacs.org The proposed mechanism involves the formation of an exciplex between the photosensitizer and the sulfoxide, leading to the inversion of the pyramidal sulfur center. nih.govacs.org The efficiency of this process is highlighted by the short half-lives observed for various substrates under optimized conditions.

Table 1: Conditions for Photoracemization of Methyl p-Tolyl Sulfoxide This table illustrates the effect of different photosensitizers on the racemization rate of a model alkyl aryl sulfoxide, demonstrating the principles applicable to this compound.

| Catalyst | Wavelength (nm) | Half-life (t₁/₂) (s) | Second-order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Mes-Acr-Me⁺ | 425 | 106 | 6.57 x 10¹ |

| DDQ | 380 | 71 | 9.82 x 10¹ |

| 6-MeO-NMQ⁺ | 365 | 30 | 2.28 x 10² |

| TPT⁺ | 365 | 5 | 1.36 x 10³ |

| TPT⁺ | 425 | 2 | 3.19 x 10³ |

| Data sourced from a study on the racemization of methyl p-tolyl sulfoxide. nih.gov |

Oxygen exchange at the sulfinyl sulfur is another important mechanistic pathway, often studied in conjunction with rearrangements. An ¹⁸O tracer study conducted on the Pummerer reaction of arylsulphinylcyclopropanes revealed significant oxygen exchange during the reaction. rsc.org This suggests that the initial acetoxysulfonium salt intermediate can undergo processes that allow the exchange of its oxygen atom with the environment before proceeding to the final product. rsc.org

Pummerer Rearrangement Studies on Sulfoxides

The Pummerer rearrangement is a classic reaction of sulfoxides bearing an α-hydrogen, which, in the presence of an acylating agent like acetic anhydride, converts the sulfoxide into an α-acyloxy thioether. wikipedia.org This reaction proceeds via key intermediates and has been studied for its stereochemical and kinetic properties.

The stereochemistry of the Pummerer rearrangement has been investigated using conformationally fixed sulfoxides, such as 4-(p-chlorophenyl)thiane 1-oxides. These studies show that the reaction can be either stereoselective or stereospecific. In the reaction of 4-arylthiane 1-oxides with acetic anhydride, the thermodynamically controlled product is the axial 2-acetoxy-4-(p-chlorophenyl)thiane. However, when an acid scavenger like dicyclohexylcarbodiimide (B1669883) (DCC) is added, the kinetically controlled equatorial isomer is formed preferentially. This indicates that the stereochemical outcome can be directed by controlling the reaction conditions.

Kinetic studies provide insight into the rate-determining step of the Pummerer rearrangement. For the reaction of 4-(p-chlorophenyl)thiane 1-oxides, experiments using α-deuterated substrates revealed significant kinetic isotope effects (kH/kD).

Table 2: Kinetic Isotope Effects in the Pummerer Reaction of 4-(p-chlorophenyl)thiane 1-oxides

| Substrate Isomer | kH/kD |

| cis | 2.8 |

| trans | 3.4 |

These substantial values suggest that the abstraction of the α-proton is part of the rate-determining step. rsc.org This evidence, combined with other data, points towards an E2 elimination of acetic acid from the acetoxysulfonium intermediate as the rate-determining step of the reaction. rsc.org A Hammett correlation of reaction rates with σ values for various substituted phenylsulphinylcyclopropanes results in a ∪-shaped curve, further highlighting the complexity of electronic effects on the reaction rate. rsc.org

The mechanism of the Pummerer rearrangement begins with the acylation of the sulfoxide oxygen by acetic anhydride. wikipedia.org This forms a key acetoxysulfonium intermediate. This intermediate is then deprotonated at the α-carbon by an acetate (B1210297) ion, which acts as a base. wikipedia.org The resulting ylide undergoes an elimination to form a cationic-thial species (also known as a thionium (B1214772) ion). wikipedia.org Finally, nucleophilic attack by the acetate ion on this electrophilic intermediate yields the α-acetoxy thioether product. wikipedia.org The formation and subsequent reaction of this acetoxysulfonium intermediate are central to the entire Pummerer reaction sequence.

Metal-Mediated Sulfoxidation Mechanisms

The formation of this compound from its parent sulfide, p-chlorophenyl methyl sulfide, is a crucial oxidation reaction. Metal catalysts are often employed to achieve high efficiency and selectivity. The mechanism of this sulfoxidation has been a subject of considerable investigation, particularly concerning the mode of substrate activation.

Computational and experimental studies on the oxidation of methyl-p-tolyl sulfide, a close analog, using Ti(IV) and Hf(IV) aminotriphenolate catalysts provide detailed mechanistic insights applicable to p-chlorophenyl methyl sulfide. nih.gov A key question is whether the sulfide coordinates to the metal center prior to oxidation (an inner-sphere mechanism) or if the oxidation occurs via an outer-sphere attack on a metal-peroxo complex. nih.gov

The accepted pathway involves a "Sharpless type" mechanism where the active species is an η² coordinated alkyl or hydroperoxo complex. nih.gov The nucleophilic sulfide attacks the electrophilic peroxo oxygen. Theoretical studies suggest that for metals like Hf, the binding of the sulfoxide product to the metal can form stable complexes, competing with the oxidant and influencing the catalytic cycle. nih.gov The analysis of transition states indicates that steric factors play a significant role in the formation of intermediates along the catalytic pathway. nih.gov Furthermore, investigations into iron-catalyzed sulfoxidation with iodosylbenzene have shown that the reaction proceeds via a direct oxygen atom transfer from an Fe(III)-iodosylbenzene intermediate to the sulfide. nih.gov This was supported by kinetic data, including Hammett correlations, which showed a negative ρ value, indicative of an electrophilic attack on the sulfur atom. nih.gov

Electron Transfer versus Oxygen Transfer Mechanisms in Catalytic Oxidation

The catalytic oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis. The mechanism of this oxidation can proceed through either an electron transfer or an oxygen atom transfer pathway, depending on the catalyst and reaction conditions. In the context of producing this compound from its corresponding sulfide (p-chlorophenyl methyl sulfide), various catalytic systems have been investigated.

One efficient method involves a transition-metal-free catalytic system using molecular bromine and sodium nitrite (B80452) as co-catalysts for the aerobic oxidation of sulfides. This process achieves high selectivity for the sulfoxide product without over-oxidation to the sulfone. rsc.org The reaction proceeds under mild conditions, utilizing inexpensive and readily available reagents. rsc.org

Table 1: Catalytic Aerobic Oxidation of p-Chlorophenyl Methyl Sulfide rsc.org

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

| Br₂/NaNO₂ | Acetonitrile/Water | 25 | 2 | 100 | High |

Data derived from a study on the transition-metal-free catalytic aerobic oxidation of sulfides. rsc.org

Enzymatic systems have also been employed for the selective oxidation of p-chlorophenyl methyl sulfide. Purified pig liver flavin-containing monooxygenase (FMO) catalyzes the sulfoxidation, following Michaelis-Menten kinetics. wikipedia.org The kinetic parameters for this biotransformation have been determined, providing insight into the enzyme's affinity and catalytic efficiency for this substrate. wikipedia.org

Table 2: Kinetic Parameters for the FMO-Catalyzed Sulfoxidation of p-Chlorophenyl Methyl Sulfide wikipedia.org

| Parameter | Value |

| Apparent Km (mM) | 0.185 ± 0.03 |

| Apparent Vmax (nmol mg⁻¹ protein min⁻¹) | 103 ± 5.0 |

These results indicate that FMO is effective in the oxidation of nucleophilic sulfides, including those adjacent to aromatic systems. wikipedia.org

The distinction between electron transfer and oxygen transfer mechanisms is often subtle. In some metal-catalyzed oxidations, the proposed mechanism involves an initial single electron transfer (SET) from the sulfur atom of the sulfide to a higher-valent metal-oxo species. This is followed by the transfer of the oxygen atom to the resulting sulfur radical cation. For instance, with certain cobalt(II) Schiff base complexes, it is suggested that a Co(III)-oxo species is the active oxidant, which is reduced to Co(II) via an electron transfer mechanism during the oxidation of the sulfide to the sulfoxide.

Radical-Mediated Transformations

Sulfoxides can serve as precursors to various radical species under specific conditions. While direct studies on the radical-mediated transformations of this compound are not extensively detailed in the literature, the general behavior of analogous sulfoxides, such as dimethyl sulfoxide (DMSO), provides a foundational understanding.

Under Fenton-like conditions, which involve reagents like iron(II) and hydrogen peroxide, sulfoxides can generate methyl radicals. chemrxiv.org This process is initiated by the attack of hydroxyl radicals on the sulfoxide. chemrxiv.org These highly reactive methyl radicals can then participate in a variety of subsequent reactions. The formation of methyl radicals from DMSO in the presence of reactive oxygen species (ROS) is a well-documented phenomenon and is relevant to understanding the potential radical chemistry of other simple sulfoxides. chemrxiv.orgresearchgate.net

The general scheme for this radical formation from a simple sulfoxide like DMSO involves the following steps:

Generation of a hydroxyl radical (•OH) from H₂O₂ and a metal catalyst (e.g., Fe²⁺).

Attack of the •OH radical on the sulfoxide.

Fragmentation of the resulting intermediate to produce a methyl radical (•CH₃).

It is plausible that this compound could undergo similar radical fragmentation under appropriate conditions, generating a methyl radical and a p-chlorophenylsulfinyl radical, although specific studies validating this for this particular compound are limited.

Acid-Catalyzed Reactions and Isomerizations

This compound undergoes several important transformations under acidic conditions, including oxygen exchange and rearrangement reactions.

One notable acid-catalyzed reaction is the oxygen exchange between a sulfoxide and a sulfide. The kinetics of the hydrogen chloride-catalyzed reaction between this compound and dibutyl sulphide in a methanol-water mixture have been studied in detail. rsc.org The reaction involves the reduction of the sulfoxide and the oxidation of the sulfide. A key intermediate in the proposed mechanism is a chlorosulphonium cation, which plays a predominant role in the transfer of the oxygen atom. rsc.org

A significant acid-catalyzed rearrangement of sulfoxides is the Pummerer reaction. This reaction typically involves the treatment of a sulfoxide bearing an α-hydrogen with an acid anhydride, such as acetic anhydride. wikipedia.orgorganicreactions.org The sulfoxide is acylated, and subsequent elimination leads to the formation of a thionium ion intermediate. wikipedia.org This electrophilic species is then trapped by a nucleophile, resulting in the formation of an α-acyloxy thioether. wikipedia.org

While specific examples detailing the Pummerer rearrangement of this compound are not prevalent, the general mechanism is applicable. The reaction essentially constitutes an internal redox process where the sulfur atom is reduced, and the α-carbon is oxidized. organicreactions.org The versatility of the Pummerer reaction has been expanded to include various activators and nucleophiles, leading to a wide range of functionalized sulfide products.

Spectroscopic Characterization and Computational Chemical Studies of P Chlorophenyl Methyl Sulfoxide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of p-chlorophenyl methyl sulfoxide (B87167), offering precise information about its molecular structure and the chemical environment of its constituent atoms.

1H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of p-chlorophenyl methyl sulfoxide, typically recorded in a deuterated chloroform (B151607) (CDCl₃) solvent, reveals distinct signals corresponding to the aromatic and methyl protons. In a typical 400 MHz ¹H NMR spectrum, the aromatic protons appear as two doublets at approximately δ 7.58 ppm and δ 7.49 ppm, each with a coupling constant (J) of 8.5 Hz. rsc.org These signals correspond to the protons on the phenyl ring. The methyl protons, being in a different chemical environment, resonate as a sharp singlet at around δ 2.71 ppm. rsc.org

13C NMR Spectroscopic Analysis and Chemical Shift Calculations

The carbon-13 NMR (¹³C NMR) spectrum provides further structural details by identifying the chemical shifts of the carbon atoms within the molecule. For this compound in CDCl₃, the spectrum shows signals at approximately δ 144.07, 137.20, 129.60, 124.92, and 43.95 ppm. rsc.org These shifts correspond to the various carbon atoms in the phenyl ring and the methyl group. rsc.org

Computational methods, particularly Density Functional Theory (DFT), are often employed to calculate theoretical chemical shifts. nih.gov These calculations, which can be performed using various functionals and basis sets, provide theoretical values that can be compared with experimental data to confirm structural assignments and gain deeper insights into the electronic structure of the molecule. nih.govresearchgate.net

NMR for Reaction Monitoring and Conversion Determination

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions involving this compound. rsc.org For instance, in oxidation reactions where this compound is a product, ¹H NMR can be used to determine the conversion of the starting material by integrating the signals of specific, non-overlapping peaks. rsc.orgrsc.org The use of an internal standard, such as 1,4-dinitrobenzene, allows for quantitative analysis of the reaction mixture over time. rsc.org This technique provides valuable kinetic data and helps in optimizing reaction conditions. rsc.org

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides detailed information about the vibrational modes of this compound. scispace.comnih.gov These experimental spectra are often complemented by quantum mechanical calculations to provide a complete assignment of the observed vibrational bands. researchgate.netresearchgate.net

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a computational method used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. nih.govnih.govresearchgate.net By performing PED analysis, researchers can gain a detailed understanding of the nature of each vibrational band observed in the FT-IR and FT-Raman spectra. nih.gov This analysis is crucial for accurately interpreting the vibrational spectra and relating them to the molecular structure of this compound. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are essential techniques for determining the molecular weight and elemental composition of this compound. nih.govsccwrp.org In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. researchgate.net HRMS provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound with a high degree of confidence. nih.govsccwrp.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure.

For aromatic sulfoxides like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, usually resulting in strong absorption bands. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (for instance, from the oxygen or sulfur atom in the sulfoxide group) to a π* antibonding orbital. The presence of the chlorine atom and the sulfoxide group on the phenyl ring influences the energy of these transitions and, consequently, the position and intensity of the absorption maxima (λmax) in the UV-Vis spectrum.

Quantum Chemical Computations

Quantum chemical computations have become an indispensable tool for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two prominent ab initio quantum chemistry methods used to predict the three-dimensional structure of molecules. daltonprogram.orgresearchgate.net These calculations aim to find the lowest energy arrangement of atoms, known as the optimized geometry. For this compound, these computations can predict bond lengths, bond angles, and dihedral angles.

The choice of the basis set, such as 6-311++G(2d,2p) or 6-311G+(d,p), is crucial for the accuracy of the calculations. scienceopen.commdpi.com Geometry optimization is performed to find the equilibrium structure of the molecule on the potential energy surface. researchgate.net The results from these calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). malayajournal.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. malayajournal.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govresearchgate.net

A smaller HOMO-LUMO gap generally indicates a more reactive and more easily polarizable molecule. nih.gov For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the sulfoxide group, while the LUMO may be distributed over the aromatic ring and the chlorine atom. The calculated HOMO-LUMO gap can be correlated with the electronic transitions observed in the UV-Vis spectrum.

Table 1: Calculated Frontier Molecular Orbital Properties for a Related Compound

| Parameter | Value |

| HOMO Energy | -5.2822 eV |

| LUMO Energy | -1.2715 eV |

| HOMO-LUMO Energy Gap | 4.0106 eV |

| Data is for 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole, calculated at the DFT/B3LYP/6-31G(d,p) level of theory. malayajournal.org |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a guide to the electrophilic and nucleophilic sites of a molecule. nih.govchemrxiv.org

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. scienceopen.com For this compound, the MEP map would likely show negative potential around the oxygen atom of the sulfoxide group and the chlorine atom, while the hydrogen atoms of the methyl group and the phenyl ring would exhibit positive potential.

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the supramolecular structure and properties of molecules in the solid state and in solution. nih.govnih.govpolyu.edu.hk The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and analyze these weak interactions based on the electron density and its derivatives. nih.gov

For this compound, NCI analysis can reveal intramolecular and intermolecular interactions. For instance, weak C-H···O or C-H···Cl hydrogen bonds may exist, influencing the crystal packing of the molecule. The analysis of these interactions is vital for understanding the physical properties of the compound, such as its melting point and solubility.

Computational chemistry can be employed to study the energetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction barriers (activation energies) and reaction enthalpies.

These calculations are instrumental in understanding the mechanisms of reactions such as oxidation, reduction, or substitution involving the sulfoxide group or the aromatic ring. For example, computational studies could elucidate the transition state structure for the oxidation of this compound to the corresponding sulfone, providing valuable information about the reaction pathway.

Applications of P Chlorophenyl Methyl Sulfoxide in Advanced Organic Synthesis

Role as a Versatile Building Block in Organic Synthesis

p-Chlorophenyl methyl sulfoxide (B87167) serves as a valuable building block in organic synthesis, primarily due to the reactivity of the sulfoxide group. Sulfoxides, in general, are important in the synthesis of more complex molecules. nih.govklinger-lab.de They can be used to introduce sulfur-containing moieties or can be transformed into other functional groups. nih.gov The presence of the chloro- and methyl- groups on the phenyl ring of p-chlorophenyl methyl sulfoxide provides additional sites for modification, further enhancing its synthetic utility.

The development of synthetic methods utilizing such building blocks is crucial for creating diverse and complex molecules, particularly in fields like medicinal chemistry and materials science. klinger-lab.debeilstein-journals.org The ability to construct complex structures from simpler, well-defined building blocks is a fundamental concept in modern organic chemistry. klinger-lab.de

Utility as a Precursor in Arylacetic Acid Derivative Synthesis

While direct evidence for the use of this compound as a precursor in arylacetic acid derivative synthesis is not prevalent in the provided search results, the chemistry of related sulfoxides suggests its potential in this area. The conversion of sulfoxides to other functional groups is a common strategy in organic synthesis. For instance, the reaction of β-sulfinyl esters with various electrophiles can yield a range of sulfoxide derivatives. mdpi.com

The synthesis of arylacetic acid derivatives often involves the introduction of a two-carbon chain onto an aromatic ring. The functional groups present in this compound could potentially be manipulated to achieve such a transformation, although specific examples are not detailed in the provided information.

Involvement in the Total Synthesis of Natural Products

Sulfur-containing compounds are integral to a wide array of natural products, many of which exhibit significant biological activities. nih.govrsc.org The total synthesis of these natural products is a major focus of organic chemistry, and the methods for incorporating sulfur atoms are of great interest. rsc.org While a direct role for this compound in a specific total synthesis is not explicitly mentioned, the importance of sulfoxides as intermediates in these complex syntheses is well-established. nih.gov

For example, the synthesis of various sulfur-containing natural products has been reviewed, highlighting different strategies for introducing sulfur-containing moieties. rsc.org The versatility of sulfoxides makes them attractive candidates for such synthetic endeavors.

Building Block in Pharmaceutical Intermediate Synthesis

The synthesis of pharmaceutical intermediates is a critical application of versatile building blocks in organic chemistry. chemscene.com Pyrrol-3-ones, for instance, are heterocyclic compounds with a range of pharmacological activities, and their synthesis often relies on the use of specific building blocks. mdpi.com While this compound is not directly mentioned in the synthesis of pyrrol-3-ones in the provided text, the principle of using functionalized aromatic compounds as building blocks is central to the synthesis of many pharmaceutical intermediates. mdpi.com

The structural motifs present in this compound, namely the substituted phenyl ring and the sulfoxide group, are found in various pharmaceutically active molecules. mdpi.com Therefore, it is a plausible and valuable precursor for the synthesis of more complex drug intermediates.

Application in Sulfoxide-Based Rearrangements (e.g., Mislow-Evans Rearrangement)

The Mislow-Evans rearrangement is a powerful and widely used reaction in organic synthesis that involves the epa.govnih.gov-sigmatropic rearrangement of an allylic sulfoxide to an allylic sulfenate ester. nih.govwikipedia.orgwpmucdn.com This intermediate is then typically cleaved by a thiophile to yield an allylic alcohol. wikipedia.org The reaction is highly valued for its ability to stereoselectively form allylic alcohols, transferring chirality from the sulfur atom of the sulfoxide to a carbon atom in the product. wikipedia.org

The general applicability of the Mislow-Evans rearrangement has been demonstrated in the total synthesis of natural products, such as prostaglandin (B15479496) E2. wikipedia.orgthermofisher.com The mechanism involves a concerted, cyclic transition state. wpmucdn.com While the provided search results focus on the general rearrangement, this compound, as an aryl methyl sulfoxide, is a relevant starting material for creating the necessary allylic sulfoxides that undergo this transformation. The aryl group can influence the reactivity and stereoselectivity of the rearrangement.

Table of Reaction Details for the Mislow-Evans Rearrangement

| Feature | Description |

|---|---|

| Reaction Type | epa.govnih.gov-Sigmatropic Rearrangement |

| Starting Material | Allylic Sulfoxide |

| Intermediate | Allylic Sulfenate Ester |

| Product | Allylic Alcohol |

| Key Reagent | Thiophile (e.g., phosphite (B83602) ester) |

| Stereochemistry | Highly diastereoselective, transfers chirality from sulfur to carbon |

| Synthetic Utility | Preparation of specific stereoisomers of allylic alcohols |

Biological and Environmental Mechanistic Research on P Chlorophenyl Methyl Sulfoxide

Metabolic Transformations and Pathways in Biological Systems

The metabolic fate of p-Chlorophenyl methyl sulfoxide (B87167) in biological systems is primarily characterized by changes in the oxidation state of its sulfur atom. Toxicological and metabolic studies have been conducted on this compound and its related sulfide (B99878) and sulfone forms in various model organisms to understand its behavior in vivo. dtic.milepa.gov

In biological systems, p-Chlorophenyl methyl sulfoxide is a key intermediate in a three-stage metabolic pathway. This process begins with p-Chlorophenyl methyl sulfide, which undergoes oxidation to form this compound. This sulfoxide can then be further oxidized to create the more stable p-Chlorophenyl methyl sulfone. dtic.mil This oxidative pathway is a common metabolic route for many sulfide compounds within the body. The interconversion between these three sulfur-containing compounds is a central aspect of the substance's toxicological profile. dtic.mil Pathological changes, including hepatic megalocytosis and necrosis, have been observed in both rats and mice exposed to all three compounds, indicating a linked toxicological impact. dtic.mil

To understand its absorption, distribution, metabolism, and excretion, this compound has been the subject of pharmacokinetic studies. Investigations were performed as part of a larger toxicological evaluation on several mammalian species, including rats, mice, and rhesus monkeys. dtic.mil These studies are crucial for determining how the compound is processed by and cleared from the body.

While comprehensive pharmacokinetic studies have been conducted, specific quantitative data such as absorption rates, plasma half-life, and excretion percentages are not detailed in the available literature. dtic.mildtic.mil

| Model Organism | Pharmacokinetic Parameter | Value | Source |

|---|---|---|---|

| Rats | Absorption, Distribution, Metabolism, Excretion | Data not available in cited sources | dtic.mil |

| Mice | Absorption, Distribution, Metabolism, Excretion | Data not available in cited sources | dtic.mil |

| Rhesus Monkeys | Absorption, Distribution, Metabolism, Excretion | Data not available in cited sources | dtic.mil |

This compound possesses a chiral center at the sulfur atom, meaning it can exist in two non-superimposable mirror-image forms, known as enantiomers: (R)-p-Chlorophenyl methyl sulfoxide and (S)-p-Chlorophenyl methyl sulfoxide. nih.govnih.gov This chirality is significant because enantiomers of a compound can exhibit different biological activities and metabolic fates.

However, a review of the available scientific literature reveals no specific studies focused on the enantiospecific metabolism or potential for chiral inversion (the conversion of one enantiomer to the other) of this compound in biological systems. Research on other chiral compounds has shown that such stereoselective metabolism is a common phenomenon, where one enantiomer may be metabolized or excreted preferentially over the other, but specific investigations into this aspect for this compound have not been documented in the searched sources.

Environmental Fate and Degradation Mechanisms

The behavior of this compound in the environment, particularly in soil and its potential to move through food chains, is a critical area of research, given that the compound and its relatives have been identified as groundwater contaminants. epa.gov

The degradation of this compound, along with its sulfide and sulfone analogues, has been studied in soil environments. In one study, the degradation of the 14C ring-labeled compounds was measured over a 160-day period by monitoring the release of 14CO2. For this compound and the corresponding sulfone, the residual 14C activity nearly accounted for the total activity at lower concentrations (0.5 and 5 ppm), suggesting limited degradation to CO2. However, at a higher concentration of 50 ppm, the total recovery was only 83%, indicating other degradation or binding processes may occur.

There is a lack of specific studies in the available literature concerning the uptake, translocation, and degradation of this compound within plant systems. General principles of environmental science suggest that a compound's water solubility and octanol-water partition coefficient (Kow) are key determinants of its potential for plant uptake and translocation, but specific experimental data for this compound is not present in the searched literature.

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. Persistent, lipophilic (fat-soluble) compounds are most likely to biomagnify.

There are no studies available in the searched scientific literature that specifically investigate the biomagnification potential or mechanisms of this compound in environmental food chains. Therefore, its capacity to accumulate in organisms and magnify up the food web remains uncharacterized.

Mechanistic Insights into Biological Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. This technique provides critical insights into the potential biological interactions of this compound at a molecular level. Such studies can elucidate the binding modes and affinities of the compound with various protein targets, helping to explain its biological activity.

While specific molecular docking studies for this compound are not extensively detailed in the provided search results, the principles of such studies can be inferred from research on related compounds and enzymes. For instance, sulfoxides are known to interact with various enzymes. Molecular docking could be used to investigate the binding of this compound to the active sites of enzymes like methionine sulfoxide reductases, which are involved in repairing oxidative damage in proteins. nih.gov The sulfoxide group's oxygen atom could form hydrogen bonds with amino acid residues in the enzyme's active site, while the chlorophenyl group could engage in hydrophobic interactions.

Docking studies are instrumental in understanding the specificity of enzymes for their substrates. nih.gov For example, the charge and amino acid composition of the substrate-binding region in an enzyme determine its substrate specificity. nih.gov By docking this compound into the active sites of various enzymes, researchers can predict which proteins it is most likely to interact with and the nature of these interactions. The results of these simulations are often expressed as a binding energy score, which indicates the stability of the protein-ligand complex. nih.gov This information is invaluable for identifying potential biological targets and for the rational design of new molecules with desired biological activities. nih.govnih.gov

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. At a mechanistic level, these studies for this compound would focus on identifying the specific molecular features responsible for its biological interactions.

Key structural aspects of this compound that are relevant for SAR studies include:

The Sulfoxide Group: The oxidation state of the sulfur atom is a critical determinant of biological activity. Comparing the activity of the parent sulfide (p-Chlorophenyl methyl sulfide) and the corresponding sulfone (p-Chlorophenyl methyl sulfone) can reveal the importance of the sulfoxide moiety. Studies have shown that in vivo, both the sulfide and sulfoxide can be oxidized to the sulfone. dtic.mil The chirality of the sulfoxide group can also be a significant factor, as different enantiomers can have distinct interactions with chiral biological targets like proteins. nih.gov

Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring significantly influence the molecule's properties. The para position of the chlorine atom in this compound is specific, and moving it to the ortho or meta position would alter the molecule's electronic and steric characteristics. Replacing the chlorine with other groups would similarly modulate its biological activity.

The Methyl Group: Altering the methyl group to larger alkyl groups would affect the molecule's steric bulk and lipophilicity, which could in turn influence its binding to target proteins.

Mechanistic SAR studies aim to provide a rationale for the observed activity changes based on structural modifications. For example, if a particular structural change leads to a loss of activity, SAR combined with molecular modeling could suggest that a crucial interaction with a target protein has been disrupted. nih.gov

Genotoxicity and Mutagenicity Mechanistic Assessments

The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of a chemical. nih.gov This test uses specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. A positive result in the Ames test occurs when the tested chemical causes a mutation that restores the ability of the bacteria to produce histidine, allowing them to grow on a histidine-deficient medium. nih.gov

In the case of this compound, studies have shown that it was not mutagenic in the Ames assay. dtic.mildtic.mil This suggests that under the conditions of the test, the compound does not cause mutations in the Salmonella strains used. dtic.mildtic.mil The Ames test is typically conducted both with and without a metabolic activation system (S9 mix), which contains liver enzymes that can metabolize chemicals into forms that may be mutagenic. ptfarm.plnih.gov The finding that this compound is non-mutagenic in the Ames test indicates that neither the parent compound nor its metabolites formed by the S9 mix are mutagenic in this bacterial system. dtic.mildtic.mil

The interpretation of a negative result in the Ames test is that the chemical is not a bacterial mutagen through the mechanisms of base-pair substitution or frameshift mutations, which are the types of mutations detected by the standard Salmonella strains. nih.govptfarm.pl

Q & A

Q. What are the standard laboratory synthesis methods for p-Chlorophenyl methyl sulfoxide?

this compound is synthesized via oxidation of the corresponding sulfide (e.g., p-Chlorophenyl methyl sulfide) using m-chloroperbenzoic acid (mCPBA) in methanol under mild conditions. The reaction is monitored by thin-layer chromatography (TLC), followed by purification via crystallization with ether/hexane (1:1). Typical yields range around 70%, with structural confirmation via NMR and IR spectroscopy .

Q. Which spectroscopic techniques are used to characterize this compound?

Key techniques include:

- ¹H NMR : Peaks at δ 2.7–3.1 ppm (methyl group adjacent to sulfoxide) and δ 7.2–7.6 ppm (aromatic protons).

- ¹³C NMR : Signals near 40–45 ppm (sulfoxide-attached methyl) and 120–140 ppm (aromatic carbons).

- IR spectroscopy : Absorption bands at 1020–1070 cm⁻¹ (S=O stretch) and 690–750 cm⁻¹ (C-Cl stretch). Elemental analysis is also used to verify purity .

Q. What are the acute toxicity profiles of this compound in animal models?

- Oral LD₅₀ : 463 mg/kg in rats (respiratory depression, motor activity changes) and 328 mg/kg in mice (lacrimation, somnolence).

- Dermal LD₅₀ : >5600 mg/kg in rats (somnolence, respiratory depression).

- Irritation : Severe eye and skin irritation in Draize tests (500 mg/24H on rabbit skin; 100 mg in rabbit eyes) .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles, lab coat).

- Work in a well-ventilated area or fume hood.

- Avoid ignition sources (flammable liquid; GHS classification).

- Store in sealed containers at 2–10°C, protected from light and oxidizing agents .

Advanced Research Questions

Q. How do hybrid vanadate catalysts optimize the oxidation of p-Chlorophenyl methyl sulfide to its sulfoxide?

Hybrid cobalt/nickel-vanadate catalysts with H₂O₂ or tert-butyl hydroperoxide (TBHP) as oxidants achieve >94% sulfoxide selectivity. Key factors include:

- Catalyst structure (e.g., M(C₆H₁₆N₃)₂(VO₃)₄ frameworks).

- Solvent polarity and oxidant concentration.

- Reaction kinetics show 64–83% conversion rates under ambient conditions .

Q. How does concentration influence the environmental degradation of this compound in soil?

- At 50 ppm , degradation to ¹⁴CO₂ is faster (nanogram/day rate), but total CO₂ production decreases due to microbial inhibition.

- At 0.5–5 ppm , ¹⁴CO₂ release (5–17% of total) correlates with soil organic carbon breakdown.

- Residual ¹⁴C accounts for >83% at lower concentrations, suggesting partial mineralization and adsorption .

Q. What methodologies address pharmacokinetic differences of this compound across species?

Comparative studies in rats and monkeys use isotopic labeling (¹⁴C) to track absorption, distribution, and excretion. Key findings:

- Species-specific metabolic pathways (e.g., sulfone formation).

- Excretion profiles via urine and feces differ due to hepatic enzyme activity variations .

Q. How should researchers interpret discrepancies in toxicity data across experimental models?

- Species sensitivity : Mice show lower LD₅₀ (328 mg/kg) vs. rats (463 mg/kg) due to metabolic differences.

- Route of exposure : Dermal toxicity is minimal (>5600 mg/kg) compared to oral or ocular routes.

- Experimental design : Standard Draize tests (500 mg/24H skin exposure) may overestimate irritation in low-dose scenarios .

Q. What analytical challenges arise in quantifying trace degradation products of this compound?

- LC-MS/MS : Detects sulfone derivatives and chlorinated aromatic byproducts at ppb levels.

- Isotope dilution : Uses ¹³C-labeled analogs to correct for matrix effects in environmental samples.

- Recovery rates drop at 50 ppm due to volatilization and incomplete extraction .

Q. Can this compound act as a synthon in organic synthesis?

While not directly evidenced, sulfoxides generally participate in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.